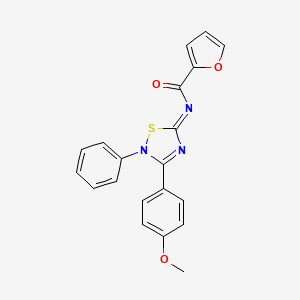
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide typically involves the following steps:
Benzylpiperazine Synthesis: The starting material, benzylpiperazine, can be synthesized through the reaction of benzyl chloride with piperazine in the presence of a base.
Sulfonylation: The benzylpiperazine is then reacted with chlorosulfonic acid to introduce the sulfonyl group, forming 4-benzylpiperazine-1-sulfonyl chloride.
Amide Formation: Finally, the sulfonyl chloride intermediate is reacted with 4-fluorobenzamide in the presence of a base to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The fluorobenzamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonyl group can be reduced to form sulfides or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl or amide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often requiring a base or acid catalyst.
Major Products Formed:
Oxidation: Fluorobenzoic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Amides or sulfonamides with different substituents.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, while the fluorobenzamide group may modulate biological pathways. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide: A structural analog with a cyclopropanecarboxamide group instead of fluorobenzamide.
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)acetamide: Another analog with an acetamide group.
Uniqueness: N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-fluorobenzamide is unique due to its fluorobenzamide group, which imparts different chemical and biological properties compared to its analogs. The presence of the fluorine atom can significantly affect the compound's reactivity and interaction with biological targets.
Propiedades
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c21-19-8-6-18(7-9-19)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)16-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILISEMGKPYHXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]quinolin-2-ol](/img/structure/B2900486.png)


![ethyl 1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2900490.png)




![N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide](/img/structure/B2900500.png)
![2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile](/img/structure/B2900501.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2900502.png)
![2,4-Dimethyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2900505.png)
